molecular formula C13H18N6O2 B2453918 Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate CAS No. 1904408-40-7

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate

Cat. No.: B2453918
CAS No.: 1904408-40-7
M. Wt: 290.327
InChI Key: WIIPZZZVSXJNHU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of triazolopyrazine derivativesThe presence of the triazole and pyrazine rings in its structure contributes to its unique chemical properties and biological activities .

Properties

IUPAC Name

ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-3-21-13(20)18-8-6-17(7-9-18)11-12-16-15-10(2)19(12)5-4-14-11/h4-5H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIPZZZVSXJNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=CN3C2=NN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrazine core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-methyl-1,2,4-triazole with a suitable pyrazine derivative in the presence of a base can yield the triazolopyrazine core . Subsequent reactions with ethyl piperazine-1-carboxylate under controlled conditions complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and the use of catalysts can be employed to improve reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or pyrazine rings .

Scientific Research Applications

1. Anticancer Properties

Research has demonstrated that derivatives of triazolo[4,3-a]pyrazine exhibit significant anticancer properties. For instance, a study synthesized various derivatives and evaluated their inhibitory activities against key kinases such as c-Met and VEGFR-2. One notable derivative exhibited an IC50 value of 0.026 µM for c-Met and showed considerable antiproliferative activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways related to cancer and infectious diseases. For example, it may inhibit certain kinases that play crucial roles in tumor growth and metastasis .

3. Antibacterial Activity

Recent studies have also explored the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. Some compounds demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study focused on the evaluation of various triazolo[4,3-a]pyrazine derivatives for their anticancer properties. Among these derivatives, one compound demonstrated potent inhibitory effects on A549 cells with an IC50 value of 0.98 µM. The study indicated that this compound could induce apoptosis in cancer cells through the inhibition of c-Met signaling pathways .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial efficacy of synthesized triazolo derivatives against Staphylococcus aureus and Escherichia coli. One derivative was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ampicillin, suggesting its potential as an alternative treatment for bacterial infections .

Mechanism of Action

The mechanism of action of Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct biological activities. The combination of the triazole and pyrazine rings with the piperazine moiety enhances its potential as a versatile compound in medicinal chemistry .

Biological Activity

Ethyl 4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H18_{18}N6_{6}O2_{2}
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 2034516-70-4

The compound features a triazolo-pyrazine scaffold, which is known for its biological activity in various therapeutic areas.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. This compound was evaluated using the microbroth dilution method against various bacterial strains. The results indicated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL

These findings suggest that the compound could be a promising candidate for developing new antibacterial agents .

Antitumor Activity

The compound has also been investigated for its antiproliferative effects against several cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in human lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical carcinoma (HeLa) cell lines with IC50_{50} values ranging from 0.98 to 1.28 µM.

Cell LineIC50_{50} Value (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
HeLa1.28 ± 0.25

Mechanistic studies revealed that the compound induces apoptosis in A549 cells and inhibits c-Met signaling pathways, which are critical in tumor progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Kinase Inhibition : The compound shows inhibitory activity against c-Met and VEGFR-2 kinases, which are implicated in cancer cell growth and angiogenesis.
  • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : The compound promotes late-stage apoptosis in cancer cells through activation of caspases .

Case Studies

Several case studies have documented the efficacy of triazolo[4,3-a]pyrazine derivatives in various therapeutic contexts:

  • Antibacterial Study : In a comparative analysis with traditional antibiotics, this compound exhibited comparable or superior activity against resistant bacterial strains .
  • Cancer Treatment Research : A study focused on the compound's effects on A549 cells demonstrated significant tumor growth inhibition in xenograft models when administered in vivo .

Q & A

Q. Key Table: Reaction Conditions from Literature

Reagent SystemTemperatureTimeYield RangeReference
Carbonyldiimidazole + DMF100°C24 h40–65%
Bis-(2-chloroethyl)amine + sulfolane150°C16–24 h55–70%

Basic: Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy: 1H/13C NMR to verify piperazine and triazolopyrazine ring connectivity (e.g., piperazine protons at δ 2.5–3.5 ppm, triazole protons at δ 8.1–8.5 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+ at m/z ~388) and fragmentation patterns .
  • HPLC: Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .

Basic: What biological targets or pathways are associated with this compound?

The triazolopyrazine core and piperazine moiety suggest interactions with:

  • Kinase Inhibition: Structural analogs inhibit c-Met kinase (IC50 ~50–200 nM) via ATP-binding site competition .
  • Apoptosis Induction: Piperazine-linked triazolopyrazines trigger caspase-3 activation in cancer cells (e.g., HeLa, IC50 ~10 µM) .
  • Adenosine Receptor Modulation: Derivatives with amino substituents show affinity for A1/A2A receptors (Ki ~100–500 nM) .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent Selection: Anhydrous DMF or sulfolane enhances cyclization efficiency by stabilizing intermediates .
  • Catalyst Use: Palladium on carbon (1–5 mol%) improves coupling reactions (e.g., Suzuki-Miyaura for aryl substituents) .
  • Temperature Control: Reflux at 150°C reduces side products in multi-step cyclizations (e.g., bis-alkylation of piperazine) .

Data Contradiction Note: Yields vary between 40–70% due to competing side reactions (e.g., over-alkylation). TLC monitoring every 6–8 hours is critical .

Advanced: How do structural modifications influence biological activity?

Structure-Activity Relationship (SAR) Insights:

Modification SiteFunctional GroupActivity ChangeReference
Piperazine N-substituentEthyl carboxylate vs. benzyl10-fold increase in c-Met inhibition
Triazole C3 positionMethyl vs. trifluoromethylImproved A2A receptor selectivity (Ki from 500 → 150 nM)
Pyrazine C8 positionPiperazine vs. pyrrolidineReduced cytotoxicity (IC50 from 10 → 50 µM)

Methodological Tip: Use computational docking (e.g., AutoDock Vina) to predict binding affinities before synthesis .

Advanced: How can discrepancies in reported biological activities be resolved?

  • Source of Contradiction: Variability in assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution Strategies:
    • Standardize assays (e.g., 10 µM ATP, pH 7.4 buffer) .
    • Validate with orthogonal methods (e.g., SPR for binding kinetics alongside enzymatic assays) .
  • Case Example: A2A receptor Ki values differ by 3-fold between cell-based (HEK293) and membrane-binding assays .

Advanced: What strategies mitigate byproduct formation during piperazine functionalization?

  • Protecting Groups: Use tert-butoxycarbonyl (Boc) to prevent N-overalkylation .
  • Stepwise Alkylation: Sequential addition of electrophiles (e.g., benzyl chloride followed by ethyl chloroformate) reduces cross-reactivity .
  • Byproduct Identification: LC-MS tracking of intermediates (e.g., di-alkylated species at m/z ~450) .

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